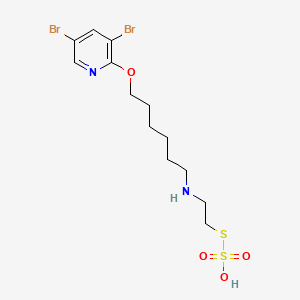
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridyloxy group, a hexyl chain, and a thiosulfate group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the 3,5-dibromo-2-pyridyloxy intermediate. This intermediate is then reacted with a hexylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The pyridyloxy group can be reduced under specific conditions to yield different products.
Substitution: The bromine atoms in the pyridyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiosulfate group can yield sulfonate esters, while nucleophilic substitution of the bromine atoms can produce a variety of substituted pyridyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((6-(3,5-Dichloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- S-2-((6-(3,5-Difluoro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of bromine atoms in the pyridyloxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
41287-09-6 |
|---|---|
Molekularformel |
C13H20Br2N2O4S2 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
3,5-dibromo-2-[6-(2-sulfosulfanylethylamino)hexoxy]pyridine |
InChI |
InChI=1S/C13H20Br2N2O4S2/c14-11-9-12(15)13(17-10-11)21-7-4-2-1-3-5-16-6-8-22-23(18,19)20/h9-10,16H,1-8H2,(H,18,19,20) |
InChI-Schlüssel |
MYAPKIZEEJRDPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)OCCCCCCNCCSS(=O)(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
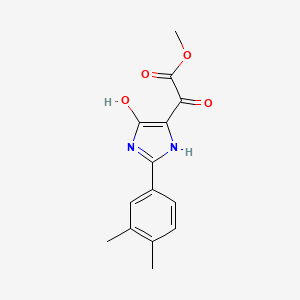

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)

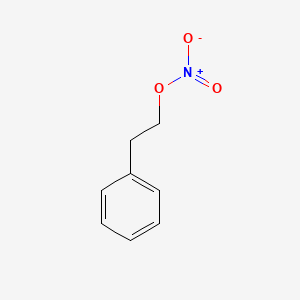
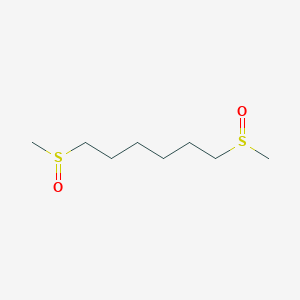
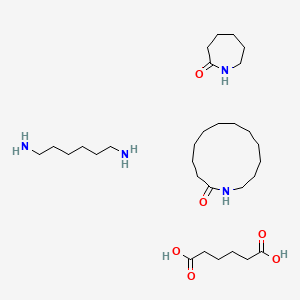
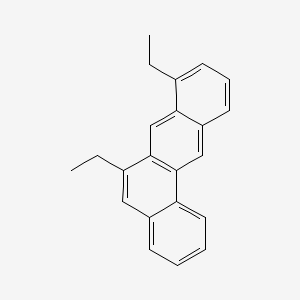
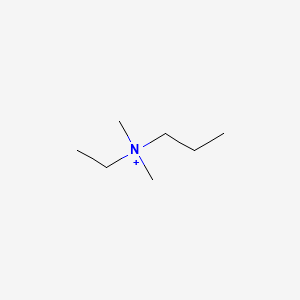
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


